Cas no 83015-26-3 (methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine)

methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine structure
83015-26-3 structure
Product name:methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine
CAS No:83015-26-3
MF:C17H21NO
MW:255.354744672775
MDL:MFCD06804608
CID:60531
PubChem ID:54841

methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine Chemical and Physical Properties

Names and Identifiers

    • Tomoxetine
    • (r)-tomoxetine
    • ATOMOXETINE
    • (3R)-
    • (R)-N-methyl-3-(2-tolyloxy)-3-(phenyl)propylamine
    • [14C]-Astemizole
    • [14C]-Atomoxetine
    • [3H]-Astemizole
    • 1-(4-fluorophenylmethyl)-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}-1H-benzimidazol-2-amine
    • 1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazole-2-amine
    • Alermizol
    • Astemison
    • Astemizol
    • astemizole
    • Astemizolum
    • Hismanal
    • Hismanal(R)
    • Histaminos
    • Laridal
    • Paralergin
    • Retolen
    • N-Methyl-3-(2-methylphenoxy)benzenepropanamine
    • (R)-Atomoxetine
    • methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine
    • (γR)-N-Methyl-γ-(2-methylphenoxy)benzenepropanamine (ACI)
    • Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, (R)- (ZCI)
    • (-)-Tomoxetine
    • HSDB 7352
    • NCGC00025345-01
    • AB00698501_08
    • BRD-K20141153-003-03-8
    • AD-313 COMPONENT ATOMOXETINE
    • AD109 COMPONENT ATOMOXETINE
    • Tomoxetinum
    • Benzenepropanamine, N-methyl-gamma-(2-methylphenoxy)-, (gammaR)-
    • CHEMBL641
    • AD-109 COMPONENT ATOMOXETINE
    • (R)-N-methyl-3-(2-methylphenoxy)benzenepropanamine
    • BRD-K20141153-003-12-9
    • Tomoxetinum [Latin]
    • ATOMOXETINE [VANDF]
    • (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
    • ASW034S0B8
    • DTXSID9044297
    • Tomoxetinum (Latin)
    • PDSP1_000504
    • HY-107370
    • VHGCDTVCOLNTBX-QGZVFWFLSA-N
    • EN300-17832026
    • Strattera
    • atomoxetinum
    • Atomoxetine (USP/INN)
    • GTPL7118
    • BDBM50366567
    • D07473
    • ATOMOXETINE [HSDB]
    • BRD-K20141153-001-01-6
    • PDSP2_000502
    • NS00000414
    • AD313 COMPONENT ATOMOXETINE
    • Q417240
    • 83015-26-3
    • Atomoxetina
    • UNII-ASW034S0B8
    • N06BA09
    • Atomoxetine [INN]
    • Tocris-2011
    • DB00289
    • ATOMOXETINE [WHO-DD]
    • Tomoxetina
    • SCHEMBL34268
    • DTXCID7024297
    • Tomoxetine [INN]
    • CHEBI:127342
    • AKOS015961834
    • AC-5316
    • AC-25548
    • Q-200658
    • 1027094-45-6
    • Tomoxetina [Spanish]
    • ATOMOXETINE [MI]
    • N-methyl-3-(3-(o-tolyloxy)phenyl)propan-1-amine
    • methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine
    • A1LX4
    • Atomoxetine [INN:BAN]
    • BRD-K20141153-003-13-7
    • PST1 - Psychostimulants
    • (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine
    • MDL: MFCD06804608
    • Inchi: 1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m1/s1
    • InChI Key: VHGCDTVCOLNTBX-QGZVFWFLSA-N
    • SMILES: [C@H](C1C=CC=CC=1)(CCNC)OC1C=CC=CC=1C

Computed Properties

  • Exact Mass: 255.16200
  • Monoisotopic Mass: 255.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų
  • XLogP3: 3.7

Experimental Properties

  • PSA: 21.26000
  • LogP: 4.33020

methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine Security Information

methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A912776-10mg
Atomoxetine
83015-26-3 98%
10mg
¥2,300.00 2022-09-02
Enamine
EN300-17832026-0.05g
methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine
83015-26-3
0.05g
$636.0 2023-09-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1150-1g
(R)-Atomoxetine
83015-26-3 97%
1g
839.56CNY 2021-05-07
1PlusChem
1P01DIAL-10mg
(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
83015-26-3 98%
10mg
$316.00 2024-04-21
A2B Chem LLC
AX09053-50mg
(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
83015-26-3 98%
50mg
$1150.00 2024-04-19
A2B Chem LLC
AX09053-5mg
(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
83015-26-3 98%
5mg
$220.00 2024-04-19
1PlusChem
1P01DIAL-5mg
(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
83015-26-3 98%
5mg
$200.00 2024-04-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A912776-bulk
Atomoxetine
83015-26-3 98%
bulk
¥POA 2022-09-02
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67312-50mg
Atomoxetine
83015-26-3 98%
50mg
¥4490.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A912776-5mg
Atomoxetine
83015-26-3 98%
5mg
¥1,400.00 2022-09-02

methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  overnight, rt
Reference
Chemoenzymatic asymmetric synthesis of fluoxetine, atomoxetine, nisoxetine, and duloxetine
Rej, Rohan Kalyan; et al, Tetrahedron: Asymmetry, 2013, 24(15-16), 913-918

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride ;  24 h, rt
Reference
Catalyst-Controlled Wacker-Type Oxidation: Facile Access to Functionalized Aldehydes
Wickens, Zachary K.; et al, Journal of the American Chemical Society, 2014, 136(3), 890-893

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Ethyl acetate ,  Water
Reference
Site-selective and versatile aromatic C-H functionalization by thianthrenation
Berger, Florian; et al, Nature (London, 2019, 567(7747), 223-228

Synthetic Circuit 4

Reaction Conditions
Reference
Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand
Ouyang, Lu; et al, ACS Omega, 2020, 5(27), 16967-16975

Synthetic Circuit 5

Reaction Conditions
Reference
ZnCl2-Promoted Asymmetric Hydrogenation of β-Secondary-Amino Ketones Catalyzed by a P-Chiral Rh-Bisphosphine Complex
Hu, Qiupeng; et al, Angewandte Chemie, 2015, 54(7), 2260-2264

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  0 °C; 0.5 h, 0 °C; 6 h, 0 °C → reflux; reflux → rt
1.2 Reagents: Methanol ;  rt; 10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, rt → reflux
Reference
Minimizing Aryloxy Elimination in RhI-Catalyzed Asymmetric Hydrogenation of β-Aryloxyacrylic Acids using a Mixed-Ligand Strategy
Li, Yang; et al, Chemistry - A European Journal, 2015, 21(46), 16387-16390

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  30 min, 0 °C; 6 h, 0 °C → reflux; reflux → rt
1.2 Solvents: Methanol ;  30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux; reflux → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, rt
Reference
Enantioselective Heck Arylation of Acyclic Alkenol Aryl Ethers: Synthetic Applications and DFT Investigation of the Stereoselectivity
Polo, Ellen Christine; et al, Advanced Synthesis & Catalysis, 2020, 362(4), 884-892

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  16 h, rt
1.2 Solvents: Ethanol ,  Water ;  12 h, 120 °C
Reference
Candida tenuis Xylose Reductase Catalyzed Reduction of Aryl Ketones for Enantioselective Synthesis of Active Oxetine Derivatives
Vogl, Michael; et al, Chirality, 2012, 24(10), 847-853

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Reference
Nucleophilic addition of phenol derivatives to methyl 1-nitrocyclopropanecarboxylates
Lifchits, Olga; et al, Journal of Organic Chemistry, 2008, 73(17), 6838-6840

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Water ;  3 h, 65 - 70 °C
Reference
An improved method for the synthesis of optically active tomoxetines and fluoxetines
Xu, Cheng-Fu; et al, Chinese Journal of Chemistry, 2004, 22(8), 775-778

Synthetic Circuit 11

Reaction Conditions
Reference
Enantioselective Palladium-Catalyzed Insertion of α-Aryl-α-diazoacetates into the O-H Bonds of Phenols
Xie, Xiu-Lan; et al, Angewandte Chemie, 2014, 53(11), 2978-2981

Synthetic Circuit 12

Reaction Conditions
Reference
Iodinated tomoxetine derivatives as selective ligands for serotonin and norepinephrine uptake sites
Chumpradit, Sumalee; et al, Journal of Medicinal Chemistry, 1992, 35(23), 4492-7

Synthetic Circuit 13

Reaction Conditions
Reference
A new route to separate the key intermediate of atomoxitine
Jia, Aiqiong; et al, Sichuan Huagong, 2011, 14(5), 5-6

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Ethanol ,  Water
Reference
Chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine and Nisoxetine
Liu, Hui-Ling; et al, Perkin 1, 2000, (11), 1767-1769

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Water ;  4 h, 60 - 65 °C
Reference
Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates
Xu, Chengfu; et al, Tetrahedron, 2005, 61(8), 2169-2186

Synthetic Circuit 16

Reaction Conditions
Reference
Enantioselective Reformatsky Reaction of Ketones Catalyzed by Chiral Indolinylmethanol
Luo, Renshi; et al, European Journal of Organic Chemistry, 2020, 2020(30), 4805-4811

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Dichloromethane
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride
1.3 Solvents: Dichloromethane
1.4 -
1.5 Solvents: Diethyl ether
Reference
A stereospecific ruthenium-catalyzed allylic alkylation
Trost, Barry M.; et al, Angewandte Chemie, 2002, 41(6), 1059-1061

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(CAS:83015-26-3)methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine
A1042454
Purity:99%/99%
Quantity:5g/25g
Price ($):436.0/1742.0